molecular formula C12H17FN2 B12849876 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline CAS No. 1359655-70-1

3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline

Cat. No.: B12849876
CAS No.: 1359655-70-1
M. Wt: 208.27 g/mol
InChI Key: OSSORCGXDXNTAC-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is an organic compound characterized by the presence of a fluorine atom, a dimethylamino group, and a pyrrolidine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-pyrrolidinone.

    Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2-pyrrolidinone to form an intermediate compound.

    Dimethylation: The intermediate is then subjected to dimethylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

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Properties

CAS No.

1359655-70-1

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

3-fluoro-N,N-dimethyl-4-pyrrolidin-2-ylaniline

InChI

InChI=1S/C12H17FN2/c1-15(2)9-5-6-10(11(13)8-9)12-4-3-7-14-12/h5-6,8,12,14H,3-4,7H2,1-2H3

InChI Key

OSSORCGXDXNTAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C2CCCN2)F

Origin of Product

United States

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